molecular formula C15H12F3N3O4S B2506190 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899990-79-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2506190
CAS RN: 899990-79-5
M. Wt: 387.33
InChI Key: CLZRAFAYNVUTMZ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, including some pharmaceuticals . It also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides that make up DNA and RNA.

Scientific Research Applications

Heterocyclic Chemistry Applications

  • Thioureido-acetamides are accessible through gas-solid reactions and serve as precursors for various heterocyclic syntheses, including 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins. These compounds are essential for the one-pot synthesis of imidazo[1,2-c]pyrimidines, demonstrating significant atom economy in heterocyclic chemistry (Schmeyers & Kaupp, 2002).

Crystal Structure Analysis

  • The crystal structures of certain acetamides reveal a folded conformation about the methylene carbon atom, with intramolecular hydrogen bonding stabilizing this conformation. Such insights are critical for understanding molecular interactions and designing new molecules (Subasri et al., 2016).

Synthesis of Novel Medicinal Compounds

  • Novel benzodifuranyl derivatives, including 1,3,5-triazines and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized. These compounds exhibit anti-inflammatory and analgesic properties, highlighting their potential as medicinal agents (Abu‐Hashem et al., 2020).

Antioxidant Applications

  • Benzimidazole derivatives have been studied as antioxidants for base stock, with their structure and inhibition efficiency determined through various spectroscopic methods. These compounds are essential for improving the oxidation stability of local base oil (Basta et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O4S/c16-15(17,18)11-4-12(22)21-14(20-11)26-6-13(23)19-5-8-1-2-9-10(3-8)25-7-24-9/h1-4H,5-7H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZRAFAYNVUTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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